(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a mercapto group at the 6th position and a methyl group at the 4th position Additionally, it has a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia.
Introduction of Substituents: The mercapto group can be introduced via nucleophilic substitution reactions, while the methyl group can be added through alkylation reactions.
Attachment of the Phenylmethanone Moiety: This step often involves Friedel-Crafts acylation, where a phenyl group is attached to the methanone moiety using reagents like acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can interact with nucleic acids or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(6-Chloronicotinoyl chloride): Similar pyridine structure but with a chloro group instead of a mercapto group.
(6-Mercaptonicotinic acid): Contains a mercapto group but lacks the phenylmethanone moiety.
(4-Methylpyridine): Shares the methyl group on the pyridine ring but lacks other substituents.
Uniqueness
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both a mercapto group and a phenylmethanone moiety allows for diverse chemical reactivity and interactions with biological targets.
Biological Activity
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone is a compound that exhibits significant potential for diverse biological activities due to its unique structural features, including a mercapto group and a pyridine ring. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H11N1OS1
- Molecular Weight : Approximately 229.3 g/mol
The structural formula can be represented as follows:
This compound features:
- A mercapto group (-SH) that enhances its reactivity.
- A pyridine ring that can act as a Lewis base.
- A phenyl group attached to a methanone functional group.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, including:
- Antioxidant Activity : The mercapto group can scavenge free radicals, potentially providing protective effects against oxidative stress.
- Anticancer Potential : Similar compounds have shown promise in inhibiting tumor growth and proliferation by targeting specific cellular pathways.
- Antimicrobial Effects : The presence of sulfur in the structure may contribute to antimicrobial properties against various pathogens.
Antioxidant Activity
A study assessed the antioxidant capacity of several thiol-containing compounds, including derivatives of pyridine. Results indicated that compounds with mercapto groups exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .
Anticancer Activity
In a series of experiments focusing on the anticancer properties of pyridine derivatives, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The compound showed promising results, particularly against breast and prostate cancer cells, by inducing apoptosis through modulation of apoptotic pathways .
Antimicrobial Effects
Research investigating the antimicrobial properties of thiol compounds demonstrated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C13H11NOS |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NOS/c1-9-7-12(16)14-8-11(9)13(15)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16) |
InChI Key |
LBUBAWCAIZYCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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